molecular formula C₂₅H₂₆N₂O₄ B1663513 CY2 CAS No. 260430-02-2

CY2

Cat. No.: B1663513
CAS No.: 260430-02-2
M. Wt: 418.5 g/mol
InChI Key: WORLWSFCGZCFSW-UHFFFAOYSA-N
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Description

CY2 is a compound known for its unique structure and properties. It is commonly referred to as Cyanine2 NHS Ester in scientific literature. This compound is widely used in biochemical research due to its ability to form stable covalent bonds with various biomolecules, making it an essential tool in fields such as protein labeling and drug development .

Preparation Methods

The synthesis of CY2 involves several steps. The key starting materials include 3-ethyl-1,3-benzoxazole and hexanoic acid. The synthetic route typically involves the following steps:

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

CY2 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CY2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CY2 involves its ability to form stable covalent bonds with biomolecules. The compound’s active ester group reacts with amino groups on proteins and other biomolecules, forming a stable amide bond. This covalent attachment allows researchers to label and track the biomolecules within biological systems .

Comparison with Similar Compounds

CY2 is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific properties, making each suitable for different research needs.

Biological Activity

CY2, a derivative of andrographolide, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article reviews the cytotoxic effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), MiaPaCa-2 (pancreatic cancer), and HepG2 (liver cancer). The following table summarizes the growth inhibition concentrations (GI50) observed for this compound in these cell lines:

Cell Line GI50 (µM) Mechanism of Action
HCT11610.5Induction of apoptosis via ROS pathway
MiaPaCa-211.2Cell cycle arrest at G1 phase
HepG216.6Mitochondrial involvement in cell death

The mechanisms underlying the cytotoxic effects of this compound involve several key processes:

  • Induction of Apoptosis : Flow cytometric analyses revealed that treatment with this compound leads to a significant increase in apoptotic cells. Specifically, the percentage of apoptotic cells in HCT116 cells treated with 20 µM this compound was observed to be 70.44% after 36 hours, compared to only 36.41% with andrographolide treatment .
  • Cell Cycle Arrest : this compound treatment resulted in a marked increase in the G1 phase population of HCT116 cells, indicating cell cycle arrest. The increase in G0/G1 population was 16.57% after 36 hours, compared to only 8.48% for andrographolide .
  • Reactive Oxygen Species (ROS) Generation : The induction of ROS is a critical factor in the apoptotic pathway activated by this compound. This generation of ROS contributes to mitochondrial dysfunction and subsequent cell death .
  • Regulation of Key Proteins : Treatment with this compound led to upregulation of pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2 . This shift in protein expression further supports the pro-apoptotic effects of this compound.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • HCT116 Cell Line Study : In a controlled study, HCT116 cells treated with this compound showed significant morphological changes indicative of apoptosis, such as nuclear fragmentation and cell rounding. These changes were confirmed through fluorescence microscopy using acridine orange/ethidium bromide staining .
  • MiaPaCa-2 and HepG2 Studies : Similar results were observed in MiaPaCa-2 and HepG2 cell lines, where this compound treatment resulted in increased apoptosis compared to control groups. The studies highlighted the potential of this compound as a therapeutic agent against pancreatic and liver cancers .

Properties

IUPAC Name

6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLWSFCGZCFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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